L-N-Boc-5-chlorotryptophan

Description

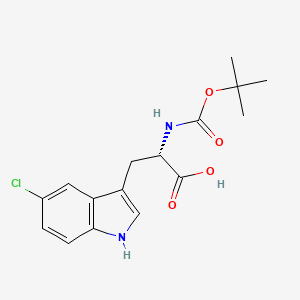

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680987 | |

| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-08-4 | |

| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-N-Boc-5-chlorotryptophan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: L-N-Boc-5-chlorotryptophan is a chemically modified amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and other pharmacologically relevant molecules. Its unique structure, featuring a chlorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, offers distinct advantages in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white to yellow solid, a characteristic physical form for many protected amino acids.[1] A summary of its key chemical and physical properties is presented in the table below. While some experimental data is available, certain properties like boiling point and pKa are based on computational predictions and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

| CAS Number | 114873-08-4 | [1] |

| Molecular Formula | C16H19ClN2O4 | [1] |

| Molecular Weight | 338.79 g/mol | [1][2] |

| Physical Form | White to yellow solid | [1] |

| Melting Point | No experimental data available | |

| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [2] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.82 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide.[3] | |

| Storage | +4°C or 2-8°C | [2] |

| Purity | Typically ≥97% |

Spectroscopic Data

At present, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) specifically for this compound is limited. The available data often pertains to the non-chlorinated analog, N-Boc-L-tryptophan.[4][5][6] Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm the identity and purity of the compound.

Synthesis of this compound

Logical Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of L-N-Boc-5-chlorotryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-N-Boc-5-chlorotryptophan, a valuable building block in medicinal chemistry and drug development. The introduction of a chlorine atom at the 5-position of the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino functionality make this compound a key intermediate for the synthesis of various biologically active molecules, including peptide and non-peptide-based therapeutics.

Core Synthesis Strategy: N-Boc Protection

The primary method for the synthesis of this compound involves the protection of the α-amino group of L-5-chlorotryptophan with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which is crucial in multi-step synthetic sequences.

The general reaction scheme is as follows:

Molecular weight of L-N-Boc-5-chlorotryptophan

An In-depth Technical Guide to L-N-Boc-5-chlorotryptophan

For researchers, scientists, and drug development professionals, this compound is a key building block in the synthesis of complex peptides and pharmacologically active molecules. This guide provides comprehensive details on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, a derivative of the amino acid L-tryptophan, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring. These modifications are crucial for its utility in solid-phase peptide synthesis and other organic syntheses. The Boc group prevents unwanted reactions at the amino group, while the chlorine atom can modulate the biological activity of the final peptide or compound.

| Property | Value |

| Molecular Weight | 338.79 g/mol [1][2][3] |

| CAS Number | 114873-08-4[1][2] |

| Linear Formula | C16H19ClN2O4[1][2] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid[1] |

| Synonym | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid[2] |

| Physical Form | White to yellow solid[1][2] |

| Purity | 97%[1][2] |

| Storage Temperature | +4°C[1][2] |

Applications in Research and Drug Development

The incorporation of halogenated amino acids like 5-chlorotryptophan into peptides can significantly enhance their therapeutic properties, including metabolic stability and binding affinity. The chlorine atom is an important feature in many approved drugs.[4] this compound serves as a vital intermediate in the development of new therapeutics.[]

Notably, 5-chlorotryptophan has been identified as a key component of novel antibiotic families, the longicatenamycins and nonopeptins, discovered through high-throughput screening of Actinomycetota extracts.[6][7][8] This highlights the potential of this compound as a precursor for the synthesis of new antibacterial agents.

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure for the Boc-protection of 5-chloro-L-tryptophan. The synthesis of Boc-protected tryptophan derivatives can be achieved using di-tert-butyl dicarbonate (Boc₂O).[9]

Materials:

-

5-chloro-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-chloro-L-tryptophan in a suitable solvent system, such as a mixture of acetonitrile and aqueous sodium bicarbonate solution, in a round-bottom flask.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove unreacted Boc₂O.

-

Acidify the aqueous layer with a mild acid (e.g., citric acid) to a pH of approximately 3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General synthesis workflow for this compound.

References

- 1. This compound | 114873-08-4 [sigmaaldrich.com]

- 2. This compound | 114873-08-4 [sigmaaldrich.com]

- 3. 361576-61-6|Boc-5-chloro-DL-tryptophan|BLD Pharm [bldpharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

L-N-Boc-5-chlorotryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of L-N-Boc-5-chlorotryptophan, a halogenated derivative of the amino acid tryptophan that is crucial in peptide synthesis and drug discovery. This document outlines its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in scientific research.

Core Concepts: Structure and IUPAC Name

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification enhances its utility as a building block in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions at the amino group while allowing for the incorporation of a halogenated tryptophan residue into peptide chains.

The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid [1].

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.

| Property | Value |

| Molecular Formula | C16H19ClN2O4 |

| Molecular Weight | 338.79 g/mol [1] |

| CAS Number | 114873-08-4 |

| Appearance | Colorless crystals or white solid |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of the commercially available 5-chloro-L-tryptophan. The following protocol outlines a general procedure for this reaction.

Materials:

-

5-chloro-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc)2O

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., a mixture of water and tetrahydrofuran (THF))

-

Ethyl acetate

-

Aqueous HCl solution (e.g., 1M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve 5-chloro-L-tryptophan in a mixture of water and THF.

-

Basification: Add a suitable base to the solution to deprotonate the amino group, facilitating the subsequent nucleophilic attack.

-

Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture with an aqueous HCl solution to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

General Workflow for Boc Protection

The following diagram illustrates the general workflow for the Boc protection of an amino acid.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) . The Boc protecting group ensures that the alpha-amino group of the tryptophan derivative does not participate in peptide bond formation until it is selectively removed. The presence of the chlorine atom on the indole ring can serve several purposes in drug design and development:

-

Modulation of Biological Activity: Halogenation can significantly alter the electronic and lipophilic properties of a peptide, potentially leading to enhanced binding affinity for its biological target, improved metabolic stability, or altered pharmacokinetic profiles.

-

Structural Probes: The chlorine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-protein complexes.

-

Cross-linking Agents: The halogenated indole can be a site for further chemical modification or cross-linking studies.

While specific biological activity data for this compound itself is limited, its incorporation into peptides is a key strategy for developing novel therapeutic agents and research tools. The deprotected form, 5-chlorotryptophan, has been identified in natural products with antibiotic properties[3][4][5]. This suggests that peptides containing this residue may exhibit interesting biological activities.

References

An In-depth Technical Guide to L-N-Boc-5-chlorotryptophan: Spectroscopic Data, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, a detailed synthesis protocol, and the biological significance of L-N-Boc-5-chlorotryptophan. This compound is a valuable building block in peptide synthesis and drug discovery, particularly in the development of novel antibiotics.

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.55 | d | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~7.10 | dd | 1H | Ar-H |

| ~7.05 | s | 1H | Ar-H |

| ~5.10 | d | 1H | NH (Boc) |

| ~4.65 | m | 1H | α-CH |

| ~3.30 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~135 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Aromatic C-Cl |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~119 | Aromatic C |

| ~111 | Aromatic C |

| ~109 | Aromatic C |

| ~80 | C(CH₃)₃ |

| ~54 | α-CH |

| ~28 | C(CH₃)₃ |

| ~27 | β-CH₂ |

Mass Spectrometry

The molecular formula for this compound is C₁₆H₁₉ClN₂O₄.

| Ion | Calculated m/z |

| [M+H]⁺ | 339.1055 |

| [M+Na]⁺ | 361.0874 |

| [M-H]⁻ | 337.0909 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (indole) |

| ~3300 | N-H stretch (amide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (amide, Boc) |

| ~1520 | N-H bend (amide) |

| ~1160 | C-O stretch (Boc) |

| ~800 | C-Cl stretch |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and characterization of this compound, based on established methods for Boc protection of amino acids.

Synthesis of this compound

Materials:

-

L-5-chlorotryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve L-5-chlorotryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Biological Role in Antibiotic Biosynthesis

Recent research has identified 5-chlorotryptophan as a key component in a new class of antibiotics.[1][2] These antibiotics are non-ribosomal peptides that exhibit potent activity against various bacterial strains. The incorporation of 5-chlorotryptophan is catalyzed by a halogenase enzyme during the biosynthesis of these natural products. The presence of the chlorine atom is often crucial for the biological activity of the final antibiotic. While this compound itself is a protected amino acid used in synthesis, its deprotected form is a direct precursor to these promising therapeutic agents.

References

A Technical Guide to L-N-Boc-5-chlorotryptophan for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Peptide and Pharmaceutical Research

L-N-Boc-5-chlorotryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a critical building block for researchers, scientists, and drug development professionals. Its unique properties, imparted by the chlorine atom on the indole ring and the Boc protecting group, make it a valuable tool in the synthesis of novel peptides and complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to diverse research and development needs. The purity, available quantities, and pricing can vary among suppliers. Below is a comparative summary of key commercial sources for this compound.

| Supplier | Purity | Available Quantities | Price (USD) |

| Aralez Bio | >95% | 0.1 g, 1 g, 10 g, 100 g | $400 (0.1g), $500 (1g), $3,000 (10g), $5,000 (100g)[1] |

| Sigma-Aldrich (distributor for Accela ChemBio Inc.) | 97% | Varies | Pricing not readily available[2] |

| Advanced ChemBlocks | Not specified | Not specified | Pricing not readily available |

| GIHI CHEMICALS | Not specified | Not specified | Pricing not readily available |

| Laibo Chem | Not specified | 100 mg, 250 mg, 1 g | Pricing not readily available[3][4] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols

The incorporation of this compound into peptide chains typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for a stepwise and controlled assembly of the peptide.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an amino acid like this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the first amino acid of the desired peptide sequence.

-

Swell the resin in a suitable solvent, such as dichloromethane (DCM).

2. Boc Deprotection:

-

Remove the Boc protecting group from the N-terminal amino acid on the resin.

-

This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[5]

-

The reaction is usually carried out for a short period (e.g., 5-minute pre-wash followed by a 20-minute reaction).[5]

-

Wash the resin with DCM and then a neutralization base, such as diisopropylethylamine (DIEA) in DCM, to neutralize the resulting trifluoroacetate salt.

3. Amino Acid Coupling:

-

Activate the carboxyl group of the incoming this compound. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU or HATU.

-

Add the activated this compound to the deprotected resin.

-

Allow the coupling reaction to proceed to completion. The reaction time will vary depending on the coupling reagents and the specific amino acids involved.

-

Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.[6]

4. Washing:

-

After the coupling is complete, thoroughly wash the resin with DCM and DMF to remove any unreacted reagents and byproducts.

5. Repeat Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage from Resin and Final Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

This is typically achieved using a strong acid, such as hydrofluoric acid (HF).

Synthesis of N-Boc-L-tryptophan Analogs

A general method for the synthesis of N-Boc-L-tryptophan analogs involves the protection of the amino group of L-tryptophan with di-tert-butyl dicarbonate.[7]

Materials:

-

L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 M Sodium hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.

-

Add di-tert-butyl dicarbonate and 1 M NaOH to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Adjust the pH of the mixture to approximately 2.4 with aqueous HCl.

-

Extract the product with ethyl acetate.

-

Evaporate the organic phase to obtain N-Boc-L-tryptophan as a solid.[7]

This protocol is for the general synthesis of N-Boc-L-tryptophan. The synthesis of the 5-chloro derivative would require starting with 5-chloro-L-tryptophan.

Visualizing Key Pathways and Workflows

Understanding the biochemical context and experimental procedures involving this compound is crucial for its effective application. The following diagrams, generated using the DOT language, illustrate a relevant biosynthetic pathway and a typical experimental workflow.

Enzymatic Chlorination of Tryptophan

The biosynthesis of chlorinated tryptophan derivatives is catalyzed by flavin-dependent halogenases. These enzymes facilitate the regioselective chlorination of the tryptophan indole ring.[8][9][10]

References

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. This compound | 114873-08-4 [sigmaaldrich.com]

- 3. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. Boc-5-chloro-DL-tryptophan , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding the Integrity of L-N-Boc-5-chlorotryptophan: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth overview of the storage, stability, and handling of L-N-Boc-5-chlorotryptophan, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount to ensuring its quality, purity, and performance in sensitive applications. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.

Optimal Storage Conditions

To maintain the integrity of this compound, proper storage is essential. Based on available data for halogenated tryptophan derivatives and Boc-protected amino acids, the following conditions are recommended for long-term storage.

Table 1: Recommended Long-Term Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -15°C | Minimizes the rate of potential degradation reactions.[1][2] |

| Light | Protect from light | Tryptophan and its derivatives are known to be susceptible to photodegradation.[1][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the indole ring.[5] |

| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis of the Boc-protecting group and degradation of the amino acid. |

For short-term use, the compound can be stored at 2-8°C, provided it is protected from light and moisture. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Stability Profile and Potential Degradation Pathways

This compound, like other tryptophan derivatives, is susceptible to degradation under various stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are instrumental in identifying potential degradation products and establishing the compound's intrinsic stability.

Susceptibility to Degradation

The primary sites of degradation for this compound are the Boc-protecting group and the indole ring of the tryptophan moiety. The following conditions can promote degradation:

-

Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is labile in acidic conditions, leading to its removal and the formation of the free amino acid, 5-chlorotryptophan.[6][7]

-

Oxidative Conditions: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to a variety of degradation products, including N-formylkynurenine and other oxidized species.[8][9][10]

-

Photodegradation: Exposure to UV light can induce degradation of the tryptophan moiety, leading to the formation of colored degradants and loss of purity.[3][4]

-

Thermal Stress: Elevated temperatures can accelerate both the deprotection of the Boc group and the degradation of the indole ring.[11][12]

The following diagram illustrates a hypothetical degradation pathway for this compound under forced degradation conditions.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Monitor the degradation over time by taking samples for HPLC analysis.

-

Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C). At various time points, dissolve a portion of the sample in the mobile phase for analysis.

-

Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at specified time intervals.

The following diagram illustrates the workflow for a typical forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Illustrative Stability-Indicating HPLC Method

The following is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound. Method optimization will be necessary to ensure adequate separation of the parent compound from all potential degradation products.

Table 2: Example HPLC Parameters for Stability Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. Adherence to recommended storage conditions is essential to prevent degradation. This technical guide provides a framework for understanding the stability profile of this compound and for developing appropriate analytical methods to monitor its purity and integrity over time. For critical applications, it is strongly recommended that users perform their own stability studies under their specific experimental conditions.

References

- 1. goldbio.com [goldbio.com]

- 2. 5-Chloro-DL-tryptophan | 154-07-4 | C-5550 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

Introduction to Boc protection in peptide synthesis

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. It covers the fundamental chemical principles, detailed experimental protocols, and common challenges associated with the Boc strategy, offering valuable insights for professionals in chemical research and drug development.

Core Principles of Boc Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group fundamental to solid-phase peptide synthesis (SPPS).[1] In the Boc/Bzl protection scheme, the temporary protection of the Nα-amino group is achieved with the Boc group, while more permanent, benzyl-based protecting groups are used for the amino acid side chains.[2] This strategy is considered semi-orthogonal because both protecting groups are removed by acid, but at different strengths. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the side-chain protecting groups require strong acids such as hydrofluoric acid (HF) for removal.[2][3]

The primary advantage of the Boc strategy lies in its robustness, which can be particularly beneficial for the synthesis of long or hydrophobic peptides prone to aggregation.[4][5][6] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding, thereby improving solvation and subsequent coupling efficiency.[3][5]

The Chemistry of Boc Protection and Deprotection

Boc Protection of an Amino Acid

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks a carbonyl carbon of (Boc)₂O.[1]

Boc Deprotection

The removal of the Boc group is accomplished with a moderate acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine as a TFA salt.[8][9][10]

The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[8] To prevent this, scavengers are added to the deprotection solution to trap the carbocations.[8][11]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy follows a cyclical process to assemble the peptide chain on a solid support.[1] The cycle consists of deprotection, neutralization, and coupling steps.

Data Presentation

Typical Conditions for Boc Protection of Amino Acids

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90[12] |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane | Room Temp. | 1 - 4 | >95[12] |

| BOC-ON | Triethylamine (TEA) | Dioxane/Water | Room Temp. | ~2 | Excellent[13] |

Common Conditions for Boc Deprotection in SPPS

| Reagent | Concentration in DCM | Temperature | Time (min) | Efficacy |

| Trifluoroacetic Acid (TFA) | 25-50% | Room Temp. | 20-30 | Quantitative on-resin[8][14] |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Room Temp. | 30-60 | High |

| Formic Acid | - | 50-60°C | 2-8 h | Milder alternative[12] |

Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc)[3] | 9-fluorenylmethyloxycarbonyl (Fmoc)[3] |

| Deprotection Condition | Acidic (e.g., TFA)[3] | Basic (e.g., Piperidine)[3] |

| Side-Chain Protection | Benzyl-based (Bzl)[3] | tert-Butyl-based (tBu)[3] |

| Final Cleavage | Strong Acid (e.g., HF)[3] | Moderate Acid (e.g., TFA)[3] |

| Orthogonality | Semi-orthogonal[6] | Fully orthogonal[3][6] |

| Advantages | Better for hydrophobic sequences, less aggregation[3][5] | Milder conditions, automation-friendly, UV monitoring[6][] |

| Disadvantages | Harsh final cleavage, requires special equipment[4][6] | Base-labile side reactions, Fmoc-protected AAs are more expensive[6] |

Experimental Protocols

Protocol for N-terminal Boc Protection of an Amino Acid (Solution Phase)

This protocol describes the general procedure for protecting the N-terminal amine of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[16]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[16]

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[16]

-

Cool the reaction mixture to 0 °C in an ice bath.[16]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.[16]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours or until completion is confirmed by TLC.[12][16]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[16]

-

Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[16]

-

Extract the product with ethyl acetate (3x).[16]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[16]

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard method for removing the N-terminal Boc group from a peptide-resin during SPPS.[8][14]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Deprotection solution: 25-50% TFA in DCM (v/v).[8] For sensitive sequences (Trp, Cys, Met), add scavengers like 0.5% dithioethane (DTE).[2][14]

-

Neutralization solution: 5-10% Diisopropylethylamine (DIPEA) in DCM (v/v).[8][14]

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM.[14]

-

Pre-wash: Drain the solvent and wash the resin with the deprotection solution for 5 minutes.[14]

-

Deprotection: Drain and add fresh deprotection solution (approx. 10 mL per gram of resin). Agitate for 15-25 minutes at room temperature.[8][14]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual acid.[14]

-

Neutralization: Wash the resin with the neutralization solution (2 x 1-2 minutes) to neutralize the N-terminal trifluoroacetate salt, yielding the free amine.[2][8]

-

Final Washing: Wash the resin with DCM (3x) to remove excess base.[8] The resin is now ready for the next coupling step.

Protocol for Final Cleavage from the Resin (HF Cleavage)

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure requires specialized, HF-resistant apparatus and must be performed by trained personnel in a certified fume hood. [11]

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF reaction vessel.

-

Add an appropriate scavenger mixture (e.g., p-cresol).[11]

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.[11]

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide-resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Precipitate the peptide with cold diethyl ether.

-

Isolate the crude peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-based peptide synthesis, potentially impacting the yield and purity of the final product.

-

Alkylation of Sensitive Residues: The tert-butyl cation formed during deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys. This is mitigated by the use of scavengers.[2]

-

Diketopiperazine Formation: This occurs at the dipeptide stage, leading to cleavage from the resin. It is particularly prevalent when Proline or Glycine is the second amino acid. Using in situ neutralization protocols can suppress this side reaction.[11][17]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring, which can lead to byproducts upon ring-opening.[11][14][17]

-

Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate, which terminates the peptide chain.[11]

-

Transesterification: This can occur during the attachment of the first amino acid to the resin, particularly with Boc-Glu(OBzl).[18]

A thorough understanding of these potential side reactions is crucial for troubleshooting and optimizing synthesis protocols. By carefully selecting resins, coupling reagents, and reaction conditions, these undesirable outcomes can be minimized.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

L-N-Boc-5-chlorotryptophan: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for L-N-Boc-5-chlorotryptophan, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the known toxicological data, recommend handling and storage procedures, and outline experimental protocols for further safety and stability analysis.

Section 1: Safety Data Summary

The following tables summarize the key quantitative safety and physical property data for this compound, compiled from various safety data sheets.

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat (female) | [1] |

| Skin Corrosion/Irritation | No data available | ||

| Serious Eye Damage/Irritation | No data available | ||

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| Specific Target Organ Toxicity (Single Exposure) | No data available | ||

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||

| Aspiration Hazard | No data available |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C16H19ClN2O4 | [2] |

| Molecular Weight | 338.79 g/mol | [2] |

| Appearance | White to yellow solid; Off-white powder | [3] |

| Melting Point/Range | 134 - 139 °C / 273.2 - 282.2 °F | [3] |

| Purity | ≥95% to 97% | [4] |

| Solubility | No data available | [1][3] |

| Storage Temperature | +4°C; Do not store above 5°C | [5] |

Section 2: Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Section 3: Experimental Protocols

Solubility Determination Protocol

This protocol is adapted from a general procedure for determining the solubility of test chemicals for in vitro assays.[6]

Objective: To determine the solubility of this compound in various solvents relevant to research and development, such as cell culture media, dimethyl sulfoxide (DMSO), and ethanol.

Materials:

-

This compound

-

Selected solvents (e.g., cell culture medium, DMSO, ethanol)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Water bath or incubator at 37°C

-

Analytical balance

Methodology:

-

Tier 1: Initial Screening in Aqueous Media:

-

Weigh approximately 10 mg of this compound into a glass tube.

-

Add 0.5 mL of the desired aqueous medium (e.g., cell culture medium) to achieve a concentration of 20 mg/mL.

-

Gently mix the solution at room temperature by vortexing for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If not dissolved, sonicate in a water bath for up to 5 minutes.

-

If the compound is still not dissolved, warm the solution to 37°C for up to 60 minutes.

-

If the compound dissolves, its solubility is ≥ 20 mg/mL in that medium. If not, proceed to Tier 2.

-

-

Tier 2: Lower Concentration in Aqueous Media:

-

If the compound was insoluble at 20 mg/mL, add an additional 4.5 mL of the aqueous medium to the same tube to achieve a final concentration of 2 mg/mL.

-

Repeat the mixing, sonication, and warming steps as described in Tier 1.

-

If the compound dissolves, its solubility is between 2 mg/mL and 20 mg/mL. If not, proceed to Tier 3.

-

-

Tier 3: Organic Solvents:

-

Weigh approximately 10 mg of this compound into a new glass tube.

-

Add 0.05 mL of DMSO to achieve a concentration of 200 mg/mL.

-

Repeat the mixing, sonication, and warming steps.

-

If insoluble in DMSO, repeat the process with ethanol.

-

-

Data Recording: Record the highest concentration at which this compound completely dissolves in each tested solvent.

Preliminary Chemical Stability and Incompatibility Assessment

Objective: To perform a preliminary assessment of the chemical stability of this compound in the presence of common laboratory reagents and conditions.

Materials:

-

This compound

-

Incompatible materials to test (e.g., strong oxidizing agents like hydrogen peroxide, strong acids like hydrochloric acid, and strong bases like sodium hydroxide)

-

Suitable analytical technique for monitoring degradation (e.g., HPLC, LC-MS)

-

Vials

-

Standard laboratory glassware

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable, inert solvent at a known concentration.

-

Prepare solutions of the potentially incompatible materials at relevant concentrations.

-

-

Incubation:

-

In separate vials, mix the this compound stock solution with each of the potentially incompatible materials.

-

Include a control sample of this compound in the inert solvent alone.

-

Incubate the vials under controlled conditions (e.g., room temperature, protected from light) for a defined period (e.g., 24, 48, 72 hours).

-

-

Analysis:

-

At each time point, take an aliquot from each vial and analyze it using a suitable analytical method (e.g., HPLC).

-

Compare the chromatograms of the test samples to the control sample.

-

Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

-

-

Data Interpretation: A significant decrease in the concentration of this compound in the presence of a test substance indicates incompatibility.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and validated by the user for their specific application. Always conduct a thorough risk assessment before beginning any new experimental work.

Section 4: Detailed Safety and Handling Information

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear appropriate protective gloves (nitrile rubber is recommended) and clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3] However, if dust is generated, a dust respirator should be worn.[5] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of a large spill.[5]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5]

-

Skin Contact: Wash off with soap and plenty of water.[5] Take off immediately all contaminated clothing and rinse skin with water/shower.[1]

-

Eye Contact: Flush eyes with water as a precaution.[5] Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][5] Do not induce vomiting.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires.[5] For large fires, use water spray, fog, or foam.[5]

-

Unsuitable Extinguishing Media: Do not use a water jet.[4][5]

-

Hazardous Combustion Products: In case of fire, oxides of carbon (CO, CO2) and nitrogen (NO, NO2) may be liberated.[4][5]

Stability and Reactivity:

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Keep away from heat and sources of ignition.[5] Avoid dust formation.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, and alkaline materials.[3][5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5]

-

Recommended storage temperature is +4°C. Do not store above 5°C.[5]

Spill and Leak Procedures:

-

Personal Precautions: For a large spill, use appropriate personal protective equipment including splash goggles, a full suit, a dust respirator, boots, and gloves.[5] A self-contained breathing apparatus should be used to avoid inhalation of the product.[5]

-

Containment and Cleaning: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[5] For a large spill, use a shovel for this purpose.[5] Avoid generating dust.[1]

Disposal:

-

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

References

A Technical Guide to the Physicochemical Properties of L-N-Boc-5-chlorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N-Boc-5-chlorotryptophan is a chemically modified amino acid of significant interest in the fields of peptide synthesis and drug discovery. The strategic placement of a chlorine atom on the indole ring of tryptophan, combined with the temporary protection of the alpha-amino group by a tert-butyloxycarbonyl (Boc) moiety, offers unique advantages for the synthesis of complex peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its handling, characterization, and application.

Introduction: The Significance of Halogenated Tryptophan Analogs

The incorporation of halogenated amino acids into peptides and other bioactive molecules is a well-established strategy for modulating their pharmacological properties. Halogenation can enhance binding affinity, improve metabolic stability, and alter the electronic characteristics of the parent molecule. 5-chlorotryptophan, in particular, has been identified as a component of naturally occurring antibiotics and serves as a valuable building block in medicinal chemistry. The Boc protecting group is a cornerstone of modern peptide synthesis, enabling stepwise and controlled elongation of peptide chains. This guide focuses on the physical form and appearance of this compound, a critical precursor for these advanced applications.

Physical and Chemical Properties

This compound is most commonly available as a solid. A thorough understanding of its physical properties is essential for its proper storage, handling, and use in synthesis.

Appearance and Morphology

This compound is typically supplied as a white to yellow solid [1]. The color variation can be attributed to trace impurities or the synthetic route employed. For most applications, this slight color variation does not impact its reactivity. The solid can range from a crystalline powder to a more amorphous solid.

Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Boc-L-tryptophan | 5-chloro-L-tryptophan |

| CAS Number | 114873-08-4[1][2][3][4] | 13139-14-5 | 154-07-4 |

| Molecular Formula | C₁₆H₁₉ClN₂O₄[2] | C₁₆H₂₀N₂O₄ | C₁₁H₁₁ClN₂O₂ |

| Molecular Weight | 338.79 g/mol [2] | 304.34 g/mol | 238.67 g/mol |

| Appearance | White to yellow solid[1] | White to off-white powder | Off-white solid |

| Melting Point | Not explicitly reported | ~136 °C (decomposes)[5] | Not reported |

Thermal Stability

The melting point of the parent compound, N-Boc-L-tryptophan, is approximately 136 °C, with decomposition[5]. It is anticipated that this compound would exhibit a similar or slightly higher melting point due to the presence of the chlorine atom, which increases the molecular weight and can influence crystal lattice interactions. As with many amino acid derivatives, decomposition upon melting is a common observation.

Analytical Characterization: A Validating System

The identity and purity of this compound must be rigorously confirmed before its use in sensitive applications like peptide synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9 protons, typically around 1.4 ppm), the alpha-proton of the amino acid, and the aromatic protons of the 5-chloroindole ring. The splitting patterns of the aromatic protons can confirm the position of the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the carbons of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 338.79 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole and the urethane, the C=O stretches of the carboxylic acid and the Boc group, and C-Cl stretch.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA), is effective for separating the target compound from any starting materials or side products.

Experimental Workflow: Characterization of this compound

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Figure 1. Workflow for the analytical characterization of this compound.

Applications in Research and Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc-protected amine allows for its incorporation into a growing peptide chain. The 5-chloro substituent can serve several purposes:

-

Modulation of Biological Activity: The presence of the chlorine atom can enhance the binding of the resulting peptide to its target receptor.

-

Increased Stability: Halogenation can protect the indole ring from oxidative degradation.

-

Spectroscopic Probe: The chlorine atom can be used as a probe in structural studies.

The use of this building block is particularly relevant in the synthesis of peptide-based therapeutics and in the study of protein structure and function.

Conclusion

This compound is a key building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its physical form as a white to yellow solid and its solubility in common organic solvents make it amenable to standard laboratory procedures. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensure its identity and purity before its application in research and drug development. This guide provides the foundational knowledge for scientists to confidently handle and utilize this important synthetic precursor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Boc-5-Chloro-L-tryptophan 95% | CAS: 114873-08-4 | AChemBlock [achemblock.com]

- 3. aralezbio-store.com [aralezbio-store.com]

- 4. This compound, CasNo.114873-08-4 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 5. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Purity Specifications of Commercial L-N-Boc-5-chlorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical purity specifications for commercial L-N-Boc-5-chlorotryptophan, a key building block in the synthesis of advanced therapeutic agents. As a Senior Application Scientist, the following sections are structured to offer not just procedural steps but a foundational understanding of the causality behind each analytical choice, ensuring a robust and self-validating approach to quality control.

Introduction: The Significance of Purity in this compound

This compound is a protected amino acid derivative increasingly utilized in the development of peptide-based therapeutics and complex small molecules. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for controlled and sequential peptide synthesis.

Given its role as a critical starting material, the purity of this compound is paramount. Impurities, even at trace levels, can have a cascading effect on the quality, safety, and efficacy of the final drug product. This guide delineates the essential analytical methodologies and purity specifications that ensure the suitability of this compound for pharmaceutical development.

Core Purity Specifications and Analytical Methodologies

The quality of this compound is defined by a series of orthogonal analytical tests, each designed to assess a specific quality attribute. The following table summarizes the typical purity specifications for commercial-grade material.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white or light yellow solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, FTIR |

| Assay (Chemical Purity) | ≥ 97.0% | High-Performance Liquid Chromatography (HPLC) |

| Chiral Purity (Enantiomeric Excess) | ≥ 99.0% e.e. (L-enantiomer) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Complies with ICH Q3C / USP <467> limits | Headspace Gas Chromatography (HS-GC) |

| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or USP <231> |

| Sulfated Ash | ≤ 0.3% | Gravimetric Analysis |

In-Depth Analysis of Key Purity Attributes

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the chemical purity of non-volatile organic compounds. It separates the main component from process-related impurities and degradation products, allowing for accurate quantification.

Workflow for HPLC Purity Determination:

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: HPLC Method for Chemical Purity

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

Chiral Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Rationale: The biological activity of chiral molecules is often highly dependent on their stereochemistry. The presence of the undesired D-enantiomer can lead to reduced efficacy or off-target effects. Chiral HPLC is a powerful technique for separating enantiomers and accurately determining the enantiomeric excess (e.e.). For Boc-protected amino acids, macrocyclic glycopeptide-based or polysaccharide-based chiral stationary phases (CSPs) are commonly employed.[] A Cinchona alkaloid-based zwitterionic CSP has been shown to be effective for the enantiomeric separation of the closely related 6-chloro-tryptophan.[2]

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) is a promising candidate.[2]

-

Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) with acidic and basic additives such as formic acid (25-75 mM) and diethylamine (20-50 mM) to optimize separation.[2]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV at 220 nm or 280 nm.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase. A racemic standard of Boc-DL-5-chlorotryptophan should be prepared to confirm the elution order of the enantiomers.

Impurity Profile: Understanding Potential Contaminants

A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Logical Relationship of Impurity Sources:

Caption: Potential Sources of Impurities.

Common Process-Related Impurities:

-

Unreacted Starting Materials: Residual L-tryptophan or 5-chloroindole.

-

Di-Boc Species: Over-protection leading to the formation of di-Boc tryptophan derivatives.

-

Side-Chain Modifications: During chlorination of tryptophan, various chlorinated and oxidized byproducts can form.[3] Protecting the indole nitrogen, often with another Boc group, can mitigate some of these side reactions.[4]

-

Racemization: Harsh reaction conditions can lead to the formation of the D-enantiomer.

-

tert-Butyl Ester Formation: A potential byproduct of the Boc protection reaction.

Water Content by Karl Fischer Titration

Rationale: The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is a highly specific and accurate method for determining water content.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Rationale: Organic solvents used in the manufacturing process must be controlled to levels that are not harmful to human health.[4] HS-GC is the standard method for analyzing volatile organic impurities in pharmaceutical ingredients.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Rationale: Heavy metal contaminants can originate from raw materials, catalysts, or manufacturing equipment and pose a significant health risk. ICP-MS is a highly sensitive technique for the determination of elemental impurities.

Structural Confirmation: Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic data based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (aromatic region), the alpha- and beta-protons of the amino acid backbone, and the large singlet corresponding to the nine protons of the Boc group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (acid and carbamate), the aromatic carbons of the indole ring, the aliphatic carbons of the amino acid backbone, and the quaternary and methyl carbons of the Boc group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the amino acid side chain.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretches, C=O stretches (from the carboxylic acid and carbamate), and aromatic C-H and C=C vibrations of the indole ring.

Conclusion: A Commitment to Quality

The purity of this compound is a critical determinant of the quality and safety of the resulting pharmaceutical products. A comprehensive analytical strategy, incorporating orthogonal methods for chemical and chiral purity, as well as the control of residual solvents, water, and elemental impurities, is essential. This guide provides a framework for researchers, scientists, and drug development professionals to establish robust quality control measures, ensuring the integrity of their research and the development of safe and effective medicines.

References

- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of L-N-Boc-5-chlorotryptophan in Solid-Phase Peptide Synthesis

Introduction: The Strategic Advantage of Halogenation

In the landscape of peptide-based drug development and chemical biology, the incorporation of non-canonical amino acids is a powerful strategy to modulate the physicochemical and biological properties of synthetic peptides.[1][2] Among these, halogenated amino acids, particularly L-N-Boc-5-chlorotryptophan (Boc-Trp(5-Cl)-OH), offer a unique toolset for researchers. The introduction of a chlorine atom onto the indole ring of tryptophan can significantly enhance peptide characteristics, including increased binding affinity and selectivity for biological targets, improved metabolic stability, and enhanced cell permeability.[2][3] This halogen atom can also serve as a versatile chemical handle for further diversification through cross-coupling reactions.[3]

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in Boc-based solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of this modified amino acid.

Physicochemical Properties and Key Considerations

This compound is a derivative of L-tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring.

| Property | Value | Source |

| Chemical Formula | C16H19ClN2O4 | [4] |

| CAS Number | 114873-08-4 | [4] |

| Molecular Weight | 338.79 g/mol | (Calculated) |

Causality Behind Experimental Choices:

-

Indole Moiety Stability: The 5-chloro substituent is generally stable under the acidic conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection. However, like native tryptophan, the indole ring is susceptible to oxidation and alkylation by carbocations generated during cleavage from the resin.

-

Protecting Group Strategy: While the α-amino group is protected by the Boc group, the indole nitrogen remains unprotected. For many syntheses, this is acceptable. However, in sequences prone to side reactions or for very long peptides, the use of an indole-protecting group like formyl (For) on tryptophan residues can be beneficial to prevent alkylation.[5] For 5-chlorotryptophan, the electron-withdrawing nature of the chlorine atom slightly reduces the nucleophilicity of the indole ring, but the risk of side reactions is not entirely eliminated.

-

Coupling Reagents: The choice of coupling reagent is critical to ensure efficient acylation and minimize racemization.[6] Due to the steric bulk of the Boc group and the tryptophan side chain, robust activation methods are recommended.

Experimental Protocols

General Workflow for SPPS using Boc-Trp(5-Cl)-OH

The following diagram outlines the core cyclical process of Boc-based solid-phase peptide synthesis, applicable to the incorporation of this compound.

Caption: General workflow for Boc-SPPS.

Protocol 1: Manual Boc-SPPS Incorporating Boc-Trp(5-Cl)-OH

This protocol is based on standard, widely used Boc chemistry procedures.[7][8]

Materials:

-

Resin: Merrifield or MBHA resin (0.5-1.0 mmol/g substitution)

-

Amino Acid: this compound (Boc-Trp(5-Cl)-OH)

-

Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N'-Diisopropylethylamine)

-

Deprotection Solution: 50% TFA in Dichloromethane (DCM)

-

Neutralization Solution: 10% DIEA in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[8]

-

Drain the solvent.

-

-

Boc Deprotection (of the preceding residue):

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.[8]

-

Self-Validation Check: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Coupling (Boc-Trp(5-Cl)-OH):

-

Activation: In a separate vial, dissolve 3 equivalents of Boc-Trp(5-Cl)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.